(2-morpholin-4-ylpyridin-3-yl)-(6H-phenanthridin-5-yl)methanone
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Overview
Description
(2-morpholin-4-ylpyridin-3-yl)-(6H-phenanthridin-5-yl)methanone is a complex organic compound that features a combination of morpholine, pyridine, and phenanthridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholin-4-ylpyridin-3-yl)-(6H-phenanthridin-5-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the pyridine and phenanthridine rings followed by their coupling through a methanone linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-morpholin-4-ylpyridin-3-yl)-(6H-phenanthridin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(2-morpholin-4-ylpyridin-3-yl)-(6H-phenanthridin-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-morpholin-4-ylpyridin-3-yl)-(6H-phenanthridin-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-morpholin-4-ylpyridin-3-yl)methylamine: Similar structure but with an amine group instead of a methanone linkage.
(2-morpholin-4-ylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone linkage.
Pyrrolopyrazine derivatives: Contain similar nitrogen-containing heterocycles and exhibit various biological activities.
Uniqueness
(2-morpholin-4-ylpyridin-3-yl)-(6H-phenanthridin-5-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)-(6H-phenanthridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(20-9-5-11-24-22(20)25-12-14-28-15-13-25)26-16-17-6-1-2-7-18(17)19-8-3-4-10-21(19)26/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJZRMCOLWUUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)N3CC4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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